![molecular formula C8H5ClN2O2 B164179 7-Chloro-1H-indazole-3-carboxylic acid CAS No. 129295-32-5](/img/structure/B164179.png)
7-Chloro-1H-indazole-3-carboxylic acid
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Overview
Description
7-Chloro-1H-indazole-3-carboxylic acid is a compound with the molecular formula C8H5ClN2O2 . It has a molecular weight of 196.59 g/mol . The IUPAC name for this compound is 7-chloro-2H-indazole-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 7-Chloro-1H-indazole-3-carboxylic acid consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound contains two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole is more thermodynamically stable .Chemical Reactions Analysis
While specific chemical reactions involving 7-Chloro-1H-indazole-3-carboxylic acid are not available, indazole derivatives have been known to exhibit a wide range of pharmacological activities .Physical And Chemical Properties Analysis
The compound has a molecular weight of 196.59 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 196.0039551 g/mol . The topological polar surface area of the compound is 66 Ų .Scientific Research Applications
Antimicrobial Activity
Indazole compounds have been studied for their antimicrobial activities. For instance, certain indazole derivatives have shown moderate-to-high activity against various bacterial cultures such as Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .
Cancer Research
Indazoles are also significant in cancer research. Some derivatives have been identified to exhibit excellent PARP enzyme inhibition, which is crucial in the proliferation of cancer cell lines deficient in BRCA-1 .
Anti-inflammatory Applications
Indazole derivatives have shown promising anti-inflammatory effects, with some compounds inhibiting paw edema significantly, comparable to the standard drug indomethacin .
Synthesis of Derivatives
The synthesis of indazole derivatives, including 1H-Indazole-3-carboxylic Acid Derivatives, is an important area of research. Efficient synthetic methods can lead to the production of compounds with potential biological activities .
β-Adrenergic Receptor Agonist Development
Indazoles have been designed and synthesized as inhibitors of β-adrenergic receptor agonists, which are significant in the development of treatments for various conditions .
Safety and Hazards
The compound should be handled with care. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing . Ingestion and inhalation should also be avoided . The compound may cause skin irritation, serious eye irritation, and respiratory irritation .
Future Directions
Indazole-containing derivatives, including 7-Chloro-1H-indazole-3-carboxylic acid, represent one of the most important heterocycles in drug molecules . They have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Therefore, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on developing new synthetic approaches and exploring the diverse biological activities of these compounds .
Mechanism of Action
Target of Action
Indazole derivatives, a class to which this compound belongs, have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .
Mode of Action
For instance, some indazole derivatives have been found to inhibit cell growth, particularly in colon and melanoma cell lines .
Biochemical Pathways
Indazole derivatives have been reported to influence various biochemical pathways, depending on their specific targets .
Result of Action
Some indazole derivatives have been reported to inhibit cell growth, particularly in colon and melanoma cell lines .
properties
IUPAC Name |
7-chloro-2H-indazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-3-1-2-4-6(5)10-11-7(4)8(12)13/h1-3H,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKKAELOIRDAAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442067 |
Source
|
Record name | 7-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1H-indazole-3-carboxylic acid | |
CAS RN |
129295-32-5 |
Source
|
Record name | 7-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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